molecular formula C18H21N3O B1227331 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384377-41-7

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B1227331
CAS No.: 384377-41-7
M. Wt: 295.4 g/mol
InChI Key: SERVSPLCWYKOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C18H21N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenolic group can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)phenol
  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(1H-benzimidazol-2-yl)aniline

Uniqueness

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of the butyl group and the phenolic group, which confer specific chemical and biological properties. The butyl group increases its lipophilicity, enhancing its ability to penetrate cell membranes, while the phenolic group contributes to its antioxidant activity .

Properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVSPLCWYKOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387671
Record name 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384377-41-7
Record name 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.